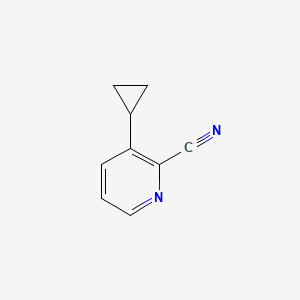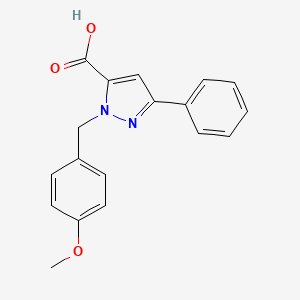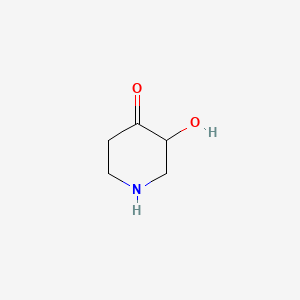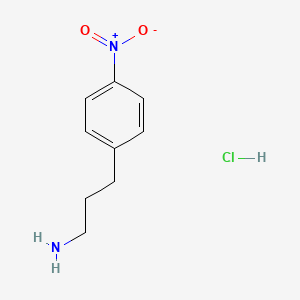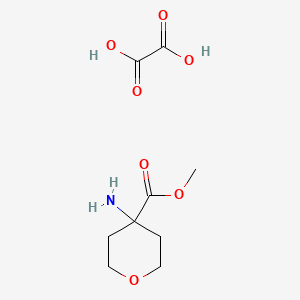
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate
Overview
Description
“Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate” is a synthetic compound . It’s important to note that the information available is limited and may not fully describe the properties of this compound.
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For the closely related compound “Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride”, the SMILES string isNC1(C(OC)=O)CCOCC1.Cl and the InChI key is AZFBPYNPITWILD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, and storage temperature. For the closely related compound “Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride”, the molecular weight is 195.65, it is a solid, and it should be stored in a refrigerator .Scientific Research Applications
Improved Synthesis Techniques
- Research by Obydennov et al. (2013) presents an improved synthesis method for diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, demonstrating the versatility of pyran derivatives in organic synthesis. This work contributes to the development of efficient synthetic routes for pyran-based compounds Obydennov, Röschenthaler, & Sosnovskikh, 2013.
Heterocyclic Compound Synthesis
- A study by Sahu et al. (2015) outlines a one-pot synthesis approach for tetrasubstituted thiophenes, utilizing pyran derivatives as intermediates. This research highlights the utility of pyrans in constructing complex heterocyclic structures Sahu et al., 2015.
Synthesis of Diamides
- Agekyan and Mkryan (2015) report on the synthesis of p-aminobenzoic acid diamides based on tetrahydro-2H-pyran derivatives, showcasing the application of these compounds in the synthesis of functionalized amides Agekyan & Mkryan, 2015.
Liquid-Phase Synthesis
- Yi, Peng, and Song (2005) developed a microwave-assisted liquid-phase synthesis method for methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, utilizing functional ionic liquid as a soluble support. This highlights the efficiency of pyran derivatives in microwave-assisted synthesis Yi, Peng, & Song, 2005.
Antimicrobial Activity
- Ghashang, Mansoor, and Aswin (2013) describe the synthesis of chromeno[2,3-d]pyrimidinone derivatives starting from pyran derivatives, evaluating their antimicrobial activity. This research underscores the potential of pyran-based compounds in developing new antimicrobial agents Ghashang, Mansoor, & Aswin, 2013.
Molecular Conformation Studies
- Mohandas et al. (2019) conducted crystal structure and molecular conformational studies on allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, showcasing the structural analysis of pyran derivatives Mohandas et al., 2019.
Safety And Hazards
The safety and hazards of a compound are typically represented by its hazard statements. For the closely related compound “Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride”, the hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 4-aminooxane-4-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C2H2O4/c1-10-6(9)7(8)2-4-11-5-3-7;3-1(4)2(5)6/h2-5,8H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFRIHBGAOLASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile](/img/structure/B1424311.png)
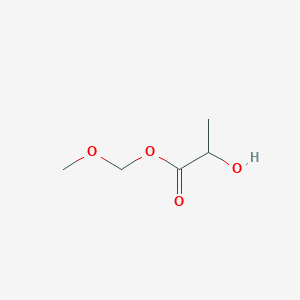

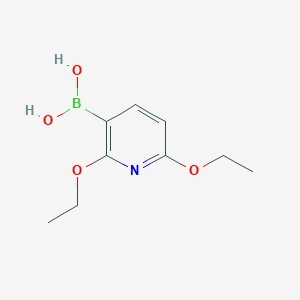

![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/structure/B1424321.png)
